molecular formula C14H15NO3 B8195202 (2R)-3-cyclopropyl-2-(3-oxo-1H-isoindol-2-yl)propanoic acid

(2R)-3-cyclopropyl-2-(3-oxo-1H-isoindol-2-yl)propanoic acid

Cat. No.: B8195202
M. Wt: 245.27 g/mol
InChI Key: LCNLIQXMTUQEQL-GFCCVEGCSA-N
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Description

(2R)-3-cyclopropyl-2-(3-oxo-1H-isoindol-2-yl)propanoic acid is a chiral propanoic acid derivative featuring a cyclopropyl substituent at the β-position and a 3-oxo-isoindole moiety at the α-position. The stereochemistry at the C2 position (R-configuration) is critical for its biological interactions, as observed in structurally related compounds .

Properties

IUPAC Name

(2R)-3-cyclopropyl-2-(3-oxo-1H-isoindol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-13-11-4-2-1-3-10(11)8-15(13)12(14(17)18)7-9-5-6-9/h1-4,9,12H,5-8H2,(H,17,18)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNLIQXMTUQEQL-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(C(=O)O)N2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C[C@H](C(=O)O)N2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-cyclopropyl-2-(3-oxo-1H-isoindol-2-yl)propanoic acid typically involves the following steps:

    Formation of the Isoindole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl-containing reagents in the presence of catalysts.

    Formation of the Propanoic Acid Group: This can be done through various methods, including the oxidation of corresponding alcohols or the hydrolysis of esters.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The isoindole moiety can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halogens, acids, and bases can be used under appropriate conditions.

Major Products:

    Oxidation Products: Cyclopropanone derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted isoindole derivatives.

Chemistry:

    Intermediate in Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Chiral Building Block: Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology and Medicine:

    Potential Therapeutic Agent: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Probes: It can be used as a probe to study biological processes involving isoindole and cyclopropyl groups.

Industry:

    Material Science: The compound’s unique structure may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-3-cyclopropyl-2-(3-oxo-1H-isoindol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the isoindole moiety may play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Isoindolyl Moieties

The isoindol-3-one core is a common pharmacophore in anti-inflammatory and anticancer agents. Below is a comparison with key analogs:

Compound Name Molecular Formula Key Substituents Reported Activity Reference
(2R)-3-cyclopropyl-2-(3-oxo-1H-isoindol-2-yl)propanoic acid C₁₄H₁₅NO₃ Cyclopropyl (β), 3-oxo-isoindole (α) Inferred: Potential anti-inflammatory/antiproliferative (based on structural similarity)
2-[4-(3-Oxo-1H-isoindol-2-yl)phenyl]propanoic acid (Isindone) C₁₇H₁₅NO₃ Phenyl (para), methyl (α) Anti-inflammatory (COX inhibition)
3-(4-Methylphenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid C₁₈H₁₇NO₃ 4-Methylphenyl (β), isoindol-3-one (α) Antiproliferative (malignant cell lines)
3-(3-Cyclohexenyl)-3-(1-oxo-isoindol-2-yl)propanoic acid C₁₇H₁₉NO₃ Cyclohexenyl (β), isoindol-3-one (α) Inferred: Enhanced solubility/metabolic stability

Key Observations :

  • Substituent Effects : The cyclopropyl group in the target compound may enhance metabolic stability compared to phenyl or methylphenyl analogs, as seen in cyclohexenyl derivatives .
  • Stereochemical Influence : The (2R)-configuration aligns with active enantiomers of NSAIDs (e.g., Brufen, Naproxen), where stereochemistry dictates COX-2 selectivity .
Functional Analogues: NSAIDs and Antiproliferatives

The compound shares structural motifs with β-hydroxy-β-arylalkanoic acids and arylpropanoic acids, which are known NSAIDs or antiproliferative agents:

Compound Class Example Drugs Key Structural Differences Activity Reference
β-Hydroxy-β-arylalkanoic acids Fenbufen, Ibufenac Hydroxy group at β-position COX-1/2 inhibition, anti-inflammatory
Arylpropanoic acids Naproxen, Brufen Aromatic substituents at α/β-positions Analgesic, antipyretic
Isoindolylpropanoic acids Target compound, Isindone Isoindol-3-one core Dual anti-inflammatory/antiproliferative

Mechanistic Insights :

  • The 3-oxo-isoindole moiety may mimic the aromatic pharmacophores of NSAIDs (e.g., Felbinac’s biphenyl system) but with improved binding to hydrophobic enzyme pockets .
  • Antiproliferative activity in analogs like 3-(4-methylphenyl)-3-(3-oxo-isoindol-2-yl)propanoic acid correlates with induction of apoptosis in malignant cells, a mechanism distinct from COX inhibition .

Biological Activity

(2R)-3-cyclopropyl-2-(3-oxo-1H-isoindol-2-yl)propanoic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the cyclopropyl and isoindole moieties, suggests a range of interactions with biological targets, particularly in the context of cancer therapy and neuroprotection.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C13H13NO3\text{C}_{13}\text{H}_{13}\text{N}\text{O}_3

This structure includes a cyclopropyl group attached to a propanoic acid backbone, with an isoindole derivative contributing to its biological activity.

The biological activity of this compound is primarily linked to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis.

Key Mechanisms:

  • Inhibition of Oncogenic Pathways: The compound has been shown to inhibit the interaction between the p53 tumor suppressor protein and its negative regulators MDM2 and MDMX, leading to the reactivation of p53 activity in cancer cells .
  • Anti-inflammatory Effects: Research indicates that it may also exert anti-inflammatory effects through modulation of NF-kB signaling pathways, which are critical in inflammatory responses .

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor properties. In vitro assays using various cancer cell lines revealed:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Induction of apoptosis
A549 (Lung Cancer)15.0Cell cycle arrest
HeLa (Cervical Cancer)10.0Inhibition of MDM2-p53 interaction

These findings suggest that the compound effectively induces apoptosis and inhibits cell proliferation in various cancer types.

Neuroprotective Effects

In addition to its antitumor properties, this compound has shown promise in neuroprotection. Animal models of neurodegenerative diseases demonstrated that it can reduce neuronal apoptosis and inflammation, potentially through:

  • Reduction of oxidative stress : The compound appears to lower reactive oxygen species (ROS) levels in neuronal cells .
  • Regulation of neurotrophic factors : It has been observed to enhance the expression of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and growth.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Breast Cancer Treatment : A study involving MCF-7 cell lines showed that treatment with this compound led to a significant decrease in tumor growth in xenograft models, supporting its use as a potential therapeutic agent.
  • Alzheimer's Disease Model : In a transgenic mouse model for Alzheimer's, administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque formation, indicating its potential role in neurodegenerative disease management.

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